molecular formula C5H9NO B14461205 2-(Methylimino)-3-butanone CAS No. 69081-06-7

2-(Methylimino)-3-butanone

Cat. No.: B14461205
CAS No.: 69081-06-7
M. Wt: 99.13 g/mol
InChI Key: OOHOSYBQJASBQW-UHFFFAOYSA-N
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Description

2-(Methylimino)-3-butanone is an organic compound with the molecular formula C5H9NO. It is a ketone with an imine group, making it an interesting subject for various chemical reactions and applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylimino)-3-butanone can be synthesized through several methods. One common method involves the reaction of methylamine with 3-butanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylimino)-3-butanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted ketones and imines.

Scientific Research Applications

2-(Methylimino)-3-butanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylimino)-3-butanone involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in many chemical reactions. The compound’s reactivity is influenced by the electronic properties of the ketone and imine groups, which can participate in various pathways depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylimino)-1-phenyl-1-propanol
  • 2-(Methylimino)-1-phenyl-1-propanone
  • 2-(Methylimino)-3-pentanone

Uniqueness

2-(Methylimino)-3-butanone is unique due to its specific structure, which combines a ketone and an imine group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis

Properties

CAS No.

69081-06-7

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

3-methyliminobutan-2-one

InChI

InChI=1S/C5H9NO/c1-4(6-3)5(2)7/h1-3H3

InChI Key

OOHOSYBQJASBQW-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)C(=O)C

Origin of Product

United States

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